

theoretical studies on 5-Methyl-4-propoxy-1,3-phenylenediboronic acid

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Compound of Interest

Compound Name: 5-Methyl-4-propoxy-1,3-phenylenediboronic acid

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An In-Depth Technical Guide to the Theoretical and Computational Elucidation of **5-Methyl-4-propoxy-1,3-phenylenediboronic Acid**

This whitepaper provides a comprehensive theoretical framework for the detailed investigation of **5-Methyl-4-propoxy-1,3-phenylenediboronic acid**. Intended for researchers, computational chemists, and drug development professionals, this guide moves beyond simple procedural outlines to explain the causality behind methodological choices. We will establish a self-validating system of protocols designed to deliver robust and reliable computational data on this promising, yet under-characterized, molecule.

Introduction: The "Why" of a Theoretical Deep Dive

5-Methyl-4-propoxy-1,3-phenylenediboronic acid (CAS No. 850568-70-6) is a substituted aryl diboronic acid.^{[1][2]} Its classification as a "Protein Degradation Building Block" suggests its potential utility in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and other novel therapeutic agents.^[2] Boronic acids are a cornerstone of modern medicinal chemistry, with several FDA-approved drugs, such as Bortezomib (Velcade), leveraging the unique electronic properties of the boron atom.^{[3][4][5]}

The sp^2 -hybridized boron atom possesses a vacant p-orbital, rendering it a Lewis acid.^{[6][7][8]} This electronic deficiency allows for reversible covalent interactions with biological nucleophiles, a feature critical to their mechanism of action. The reactivity and binding affinity of boronic acids are exquisitely sensitive to the electronic and steric effects of their substituents.

Therefore, a deep theoretical understanding of **5-Methyl-4-propoxy-1,3-phenylenediboronic acid** is not merely an academic exercise; it is a prerequisite for its rational deployment in drug design and materials science.

This guide outlines a multi-faceted computational approach to build a comprehensive profile of the title compound, from its fundamental molecular geometry to its complex intermolecular interactions and reactivity.

Part 1: Foundational Energetics and Structural Analysis

The first principle in characterizing any molecule is to understand its preferred three-dimensional structure and conformational landscape. For a molecule with multiple rotatable bonds—like the C-B bonds of the boronic acid groups and the C-O bond of the propoxy group—this is a non-trivial task.

Conformational Space Exploration

The relative orientation of the two boronic acid groups and the propoxy group dictates the molecule's overall shape, dipole moment, and accessibility for intermolecular interactions. A key initial step is to map the potential energy surface (PES) associated with the rotation of these groups.

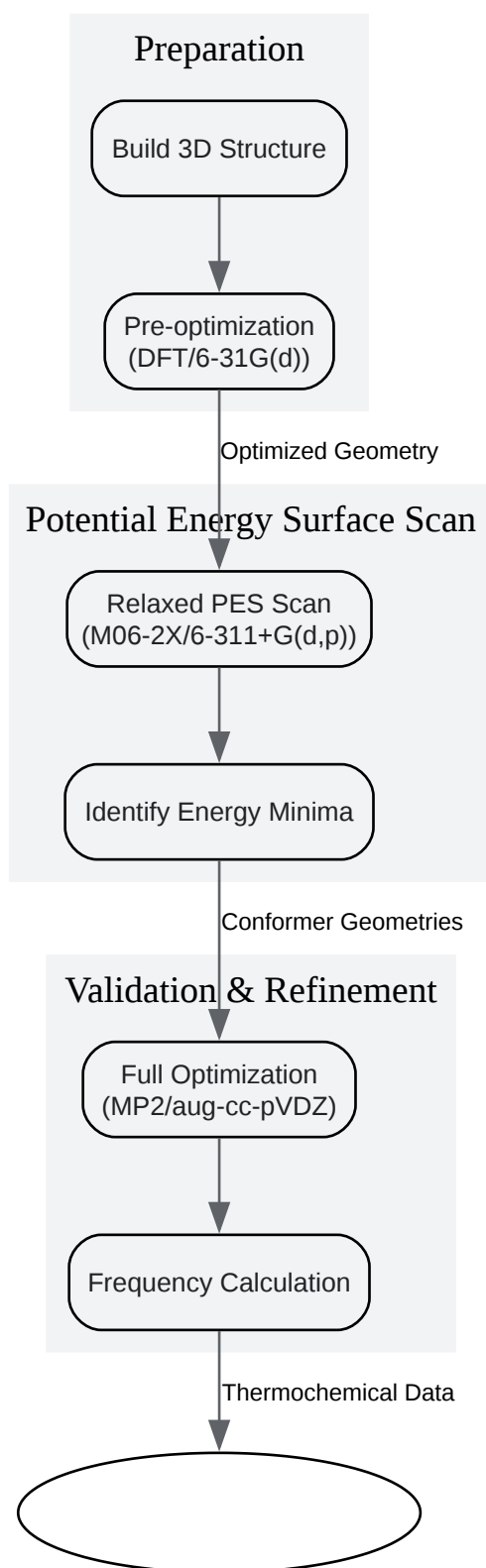
Causality behind the Method: We choose a two-dimensional relaxed PES scan. This is computationally more intensive than a rigid scan but provides a more accurate representation of the energy landscape. As one dihedral angle is systematically varied, all other geometric parameters are allowed to relax (optimize). This accounts for the electronic and steric adjustments the rest of the molecule makes, preventing artificially high energy barriers. Studies on 1,3-phenylenediboronic acid have shown that the rotational barrier for the boronic groups is significant and influenced by interactions with adjacent C-H bonds.^{[9][10]} The presence of the bulky propoxy group in our target molecule is expected to further influence these barriers.

Protocol 1: Rotational Barrier Calculation

- Initial Structure Generation: Build the 3D structure of **5-Methyl-4-propoxy-1,3-phenylenediboronic acid**.

- Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., DFT with a smaller basis set like 6-31G(d)).
- PES Scan Setup:
 - Define the two dihedral angles for the C-B bonds as the scan coordinates.
 - Set a scan range of 360° with a step size of 15-30°.
 - Employ a robust level of theory, such as the M06-2X functional with the 6-311+G(d,p) basis set, which has been shown to be effective for similar systems.[\[9\]](#)[\[10\]](#)
- Execution: Run the relaxed PES scan.
- Analysis: Identify the low-energy minima on the PES. These correspond to the stable conformers.
- Re-optimization and Frequency Calculation: Take the geometry of each identified minimum and perform a full geometry optimization followed by a frequency calculation at a higher level of theory (e.g., MP2/aug-cc-pVDZ) to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).[\[11\]](#)[\[12\]](#)

Workflow for Conformational Analysis



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Caption: Workflow for identifying stable conformers.

Part 2: Delving into Electronic Structure and Bonding

With stable conformers identified, we can now probe the electronic nature of the molecule. This is crucial for understanding its reactivity, spectroscopic properties, and non-covalent interactions.

Frontier Molecular Orbitals (FMOs) and Electrostatic Potential (ESP)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap is a measure of molecular stability. The ESP map reveals the charge distribution and identifies electrophilic (positive potential, e.g., around the boron atoms) and nucleophilic (negative potential, e.g., around the oxygen atoms) sites.

Advanced Bonding Analysis: NBO and QTAIM

Causality behind the Method: While FMOs and ESP give a qualitative picture, a deeper, quantitative understanding requires more advanced techniques.

- **Natural Bond Orbital (NBO) Analysis:** This method localizes electrons into bonds and lone pairs, providing insights into hybridization and delocalization. For boronic acids, NBO is particularly useful for quantifying the $p\pi$ - $p\pi$ dative bonding between the oxygen lone pairs and the vacant p-orbital of the boron atom, which contributes to the stability of the B-O bonds.^[13]
- **Quantum Theory of Atoms in Molecules (QTAIM):** This theory analyzes the topology of the electron density ($\rho(r)$). By locating bond critical points (BCPs) between atoms, we can characterize the nature of the chemical bonds (covalent vs. ionic/electrostatic). QTAIM is exceptionally powerful for analyzing weak interactions, such as the hydrogen bonds that dominate the intermolecular behavior of boronic acids.^{[9][10][14]}

Protocol 2: Electronic Structure Calculation

- **Input Geometry:** Use the lowest-energy conformer geometry obtained from Protocol 1.

- **Single-Point Energy Calculation:** Perform a single-point energy calculation at a high level of theory (e.g., MP2/aug-cc-pVTZ or a suitable DFT functional) to generate a high-quality wavefunction.
- **Property Calculation:**
 - Request HOMO, LUMO, and ESP map generation.
 - In the calculation software (e.g., Gaussian), include keywords for NBO and AIM (QTAIM) analysis.
- **Analysis:**
 - Visualize FMOs and the ESP map.
 - Analyze the NBO output for bond orders, hybridization, and charge distribution.
 - Analyze the QTAIM output for the properties of BCPs (e.g., electron density $\rho(rBCP)$ and its Laplacian $\nabla^2\rho(rBCP)$) to characterize C-B, B-O, and potential intramolecular hydrogen bonds.

Parameter	Computational Method	Expected Insights
HOMO-LUMO Gap	DFT/MP2	Electronic stability and susceptibility to excitation.
Electrostatic Potential	DFT/MP2	Identification of electrophilic (B) and nucleophilic (O) sites for reactivity prediction.
Natural Atomic Charges	NBO	Quantitative charge distribution on each atom.
Bond Character	NBO/QTAIM	Degree of covalency and π -character in C-B and B-O bonds.
Intramolecular Interactions	QTAIM	Detection and characterization of weak intramolecular interactions (e.g., C-H \cdots O).

Part 3: Intermolecular Interactions and Self-Assembly

A hallmark of boronic acids is their propensity to form hydrogen-bonded dimers in the solid state and in non-polar solvents.^{[12][14]} Understanding the stability and geometry of these dimers is essential for predicting crystal packing and behavior in various media.

Dimerization Energy Calculation

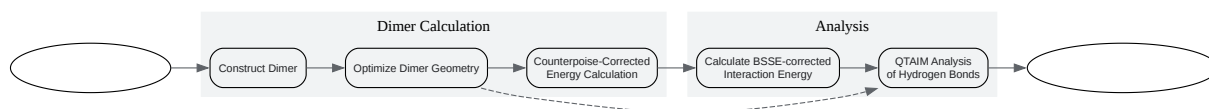
Causality behind the Method: The interaction energy of a dimer must be corrected for Basis Set Superposition Error (BSSE). BSSE is an artifact where each monomer in a complex "borrows" basis functions from the other, artificially increasing the calculated binding energy. The counterpoise correction method by Boys and Bernardi is the standard for eliminating this error. We will calculate the dimerization energy for the most stable hydrogen-bonded dimer, which for phenylboronic acids is typically a doubly hydrogen-bonded, centrosymmetric structure.^{[9][12]}

Protocol 3: Dimer Interaction Energy

- Monomer Optimization: Use the fully optimized lowest-energy monomer structure.
- Dimer Construction: Create a dimer with the expected hydrogen bonding pattern (O-H...O).
- Dimer Optimization: Optimize the geometry of the dimer at the M06-2X/6-311+G(d,p) or MP2/aug-cc-pVDZ level of theory.
- Counterpoise-Corrected Energy Calculation:
 - Perform a single-point energy calculation on the optimized dimer using the counterpoise=2 keyword.
 - This calculates the energies of the dimer and each monomer (A and B) in the full basis set of the dimer.
 - The interaction energy is calculated as: $\Delta E_{\text{int}} = E_{\text{dimer}} - (E_{\text{A}}(\text{dimer basis}) + E_{\text{B}}(\text{dimer basis}))$.

- Analysis: The resulting ΔE_{int} is the BSSE-corrected interaction energy. A negative value indicates a stable dimer. Further QTAIM analysis on the dimer can characterize the O-H...O hydrogen bonds.

Logical Flow for Dimerization Study



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Caption: Workflow for Dimer Interaction Analysis.

Conclusion: Synthesizing a Predictive Molecular Portrait

By systematically executing these theoretical protocols, researchers can construct a detailed, multi-layered understanding of **5-Methyl-4-propoxy-1,3-phenylenediboronic acid**. The data generated—spanning conformational preferences, electronic structure, bonding characteristics, and intermolecular forces—provides a robust foundation for predicting its behavior. This knowledge is invaluable for its application in drug discovery, enabling the rational design of more complex molecules where this compound serves as a key building block. The computational framework presented here is not merely a set of calculations but a strategic approach to unlock the full chemical potential of a promising molecule.

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